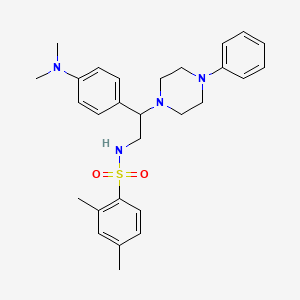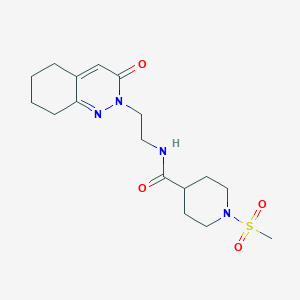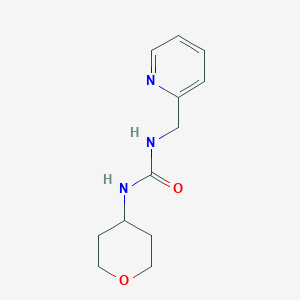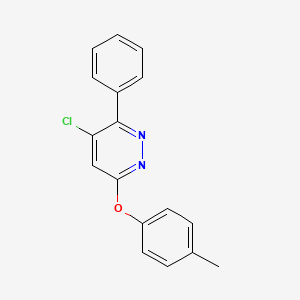
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H22N4OS and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity and Mechanisms
(3,4-Dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone, as part of its derivative family, has shown promising anticancer effects. LFZ-4-46, a compound within this family, was studied for its anti-cancer mechanism on human breast and prostate cancer cells. It significantly inhibited the viability of cancer cells in a time- and dose-dependent manner without affecting the viability of normal mammary epithelial MCF-10A cells. The compound induced cell apoptosis and cycle arrest mediated by DNA damage, activating the mitogen-activated protein kinases pathway and demonstrating potent antitumor effects in vivo (Xu et al., 2021).
Synthesis and Potential Pharmacological Activities
The synthesis of this compound and its derivatives has been an area of interest due to their potential pharmacological activities. For instance, the synthesis of similar compounds involving cinnoline and pyrazole moieties has been reported, highlighting the wide spectrum of pharmacological activities such compounds may possess, including antimicrobial, anti-inflammatory, and anticancer activities (Bawa et al., 2010).
Antibacterial Screening and Chemical Properties
Another derivative, incorporating a thiazolyl pyrazole and benzoxazole framework, was synthesized and characterized for its antibacterial activities. This study underscores the chemical diversity and biological potential of compounds within this class, supporting ongoing research into their applications (Landage et al., 2019).
Antimicrobial Evaluation
Research into the antimicrobial evaluation of functionalized heterocycles derived from novel quinolinyl chalcone, including derivatives of this compound, has shown that these compounds possess significant antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Hassan & Farouk, 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine, which is synthesized from commercially available starting materials. The second intermediate is 3,4-dihydroisoquinolin-2(1H)-one, which is synthesized from 2-nitrobenzaldehyde and cyclohexanone. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "cyclohexanone", "4-methyl-2-(p-tolyl)thiazol-5-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "3,4-dihydroisoquinolin-2(1H)-one" ], "Reaction": [ "Synthesis of 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine:", "- Dissolve 4-methyl-2-(p-tolyl)thiazol-5-carboxylic acid in thionyl chloride and reflux for 2 hours.", "- Cool the reaction mixture and add hydrazine hydrate. Reflux for 2 hours.", "- Cool the reaction mixture and filter the solid product. Wash with water and dry.", "- Dissolve the solid product in ethanol and add triethylamine and 3,4-dihydroisoquinolin-2(1H)-one. Stir for 24 hours.", "- Purify the product by column chromatography to obtain 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine.", "Synthesis of 3,4-dihydroisoquinolin-2(1H)-one:", "- Dissolve 2-nitrobenzaldehyde and cyclohexanone in ethanol and add sodium borohydride. Stir for 24 hours.", "- Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "- Wash the organic layer with water and brine, then dry over magnesium sulfate.", "- Concentrate the solution and purify the product by column chromatography to obtain 3,4-dihydroisoquinolin-2(1H)-one.", "Coupling of intermediates:", "- Dissolve 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine and 3,4-dihydroisoquinolin-2(1H)-one in DMF.", "- Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Stir for 24 hours.", "- Purify the product by column chromatography to obtain '(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone'." ] } | |
CAS番号 |
1240278-53-8 |
分子式 |
C24H22N4OS |
分子量 |
414.53 |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C24H22N4OS/c1-15-7-9-18(10-8-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-12-11-17-5-3-4-6-19(17)14-28/h3-10,13H,11-12,14H2,1-2H3,(H,26,27) |
InChIキー |
IURWDKZMWUEZSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)
![2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)




